1-Methyl-1-(propan-2-yl)guanidine hydrochloride
Overview
Description
1-Methyl-1-(propan-2-yl)guanidine hydrochloride is a chemical compound with the molecular formula C5H14ClN3 and a molecular weight of 151.64 g/mol . It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1-(propan-2-yl)guanidine hydrochloride typically involves the reaction of isopropylamine with methyl isocyanate, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized for high yield and involves rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1-(propan-2-yl)guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are usually carried out in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction can produce primary amines .
Scientific Research Applications
1-Methyl-1-(propan-2-yl)guanidine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-1-(propan-2-yl)guanidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may enhance the release of neurotransmitters like acetylcholine, thereby influencing nerve impulse transmission. Additionally, it can modulate the rates of depolarization and repolarization of muscle cell membranes .
Comparison with Similar Compounds
Guanidine hydrochloride: Shares similar structural features but differs in its specific functional groups.
Methylguanidine: Another related compound with distinct chemical properties.
Isopropylguanidine: Similar in structure but varies in its reactivity and applications.
Uniqueness: 1-Methyl-1-(propan-2-yl)guanidine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate neurotransmitter release and muscle cell membrane dynamics sets it apart from other guanidine derivatives .
Properties
IUPAC Name |
1-methyl-1-propan-2-ylguanidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3.ClH/c1-4(2)8(3)5(6)7;/h4H,1-3H3,(H3,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUULJRRUAOHQNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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